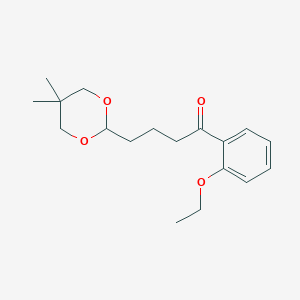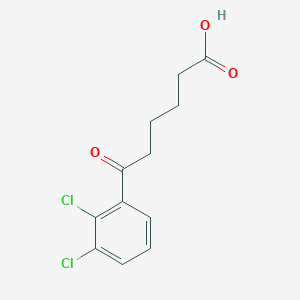
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxybutyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxybutyrophenone” is a derivative of butyrophenone with a dioxane ring and an ethoxy group attached . Butyrophenones are a class of compounds that have been used in various fields, including as antipsychotic drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a butyrophenone core, a dioxane ring, and an ethoxy group . The presence of these functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dioxane ring and the ethoxy group could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Mechanisms of Bond Cleavage in Lignin Model Compounds : The study of acidolysis mechanisms in dimeric non-phenolic β-O-4-type lignin model compounds, including those with dioxane structures, highlights the complexity of bond cleavage processes in lignin, a major component of plant biomass. This research is crucial for understanding the degradation and conversion of lignin into valuable chemical products, which has implications for biofuel production and the development of sustainable materials (T. Yokoyama, 2015).
Pharmacokinetics and Toxicity of Psychoactive Substances : Studies on the pharmacokinetics, pharmacodynamics, and toxicity of new psychoactive substances, including synthetic cathinones with complex molecular structures, provide insights into the effects, metabolism, and potential risks of such compounds. This research is essential for drug development and safety evaluation, contributing to the field of medicinal chemistry and pharmacology (Daniela Rouxinol et al., 2019).
Amyloid Imaging in Alzheimer's Disease : Research on amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients involves the development of compounds that can bind to amyloid plaques in the brain. This area of research has significant implications for the diagnosis and treatment of Alzheimer's disease and other amyloid-related conditions (A. Nordberg, 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-4-20-16-10-6-5-8-14(16)15(19)9-7-11-17-21-12-18(2,3)13-22-17/h5-6,8,10,17H,4,7,9,11-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALSBGJLRCITLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCC2OCC(CO2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645999 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxybutyrophenone | |
CAS RN |
898755-75-4 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)